Penicillin F sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

525-86-0 |

|---|---|

Molecular Formula |

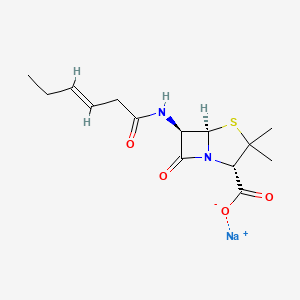

C14H19N2NaO4S |

Molecular Weight |

334.37 g/mol |

IUPAC Name |

sodium;(2S,5R,6R)-6-[[(E)-hex-3-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C14H20N2O4S.Na/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16;/h5-6,9-10,12H,4,7H2,1-3H3,(H,15,17)(H,19,20);/q;+1/p-1/b6-5+;/t9-,10+,12-;/m1./s1 |

InChI Key |

JGVCZZIVHXXHEH-IOPWMRHISA-M |

Isomeric SMILES |

CC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-].[Na+] |

Canonical SMILES |

CCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Historical Context and Foundational Research on Penicillin F

Early Observations of Antibacterial Properties

Long before the specific identification of penicillin, the concept of using molds to treat infections was not entirely unknown. Ancient civilizations in Egypt, Greece, and China had empirically used poultices of moldy bread on infected wounds. amrvetcollective.com In the 19th century, scientific pioneers like Louis Pasteur and Joseph Lister noted the antagonistic relationship between microorganisms, with Pasteur hypothesizing that substances secreted by some microbes could kill other bacteria. amrvetcollective.com In 1871, surgeon Joseph Lister observed that urine samples contaminated with mold did not support bacterial growth and noted the antibacterial action of Penicillium glaucum on human tissue, though he did not publish these findings. wikipedia.org These early observations, while not leading directly to the isolation of penicillin, established a crucial scientific precedent for the principle of antibiosis.

Alexander Fleming's Initial Discovery of Penicillin from Penicillium rubens

The pivotal moment in the history of penicillin occurred in 1928 at St. Mary's Hospital in London. thesol.edu.vn Scottish bacteriologist Alexander Fleming, upon returning from a holiday, observed that a petri dish containing Staphylococcus aureus had been accidentally contaminated by a mold, later identified as Penicillium rubens (formerly known as P. notatum). wikipedia.orggoodfellow.com He noticed a clear zone around the mold where the bacteria had been lysed, indicating that the mold was producing a substance that inhibited bacterial growth. thesol.edu.vngoodfellow.com

Fleming named this antibacterial substance "penicillin" and published his findings in the British Journal of Experimental Pathology in 1929. thesol.edu.vnnih.gov His initial research demonstrated its effectiveness against several Gram-positive bacteria. understandinganimalresearch.org.uk However, Fleming found that the active substance was unstable and difficult to purify with the techniques available to him at the time. acs.org Despite his efforts, he was unable to isolate the compound in a stable form for therapeutic use. nih.gov

| Key Figure | Year of Observation/Discovery | Key Contribution |

| Joseph Lister | 1871 | Observed the antibacterial action of Penicillium glaucum on human tissue. wikipedia.org |

| Alexander Fleming | 1928 | Discovered the antibacterial properties of a mold, Penicillium rubens, and named the active substance penicillin. thesol.edu.vnwikipedia.orggoodfellow.com |

Purification and Isolation of Penicillin F by the Oxford University Research Team

For a decade, Fleming's discovery remained largely a laboratory curiosity. nih.gov The transformation of penicillin from a crude extract to a potential therapeutic agent was the work of a dedicated team at the Sir William Dunn School of Pathology at Oxford University, beginning in 1939. acs.orgsemanticscholar.org Led by Howard Florey, the team included the biochemist Ernst Chain and the technically skilled Norman Heatley. nih.govlongitudeprize.org

Chain, after coming across Fleming's 1929 paper, proposed to Florey that they attempt to isolate the antibacterial compound. semanticscholar.org The team's initial work focused on developing methods for cultivating the Penicillium mold and then extracting and purifying the active substance. asu.edu Norman Heatley's ingenuity was crucial in this phase; he devised a counter-current extraction method to purify penicillin from the culture fluid. ox.ac.uk

The first purified compound they isolated was Penicillin F. wikipedia.org This particular form of penicillin is characterized by a 2-pentenyl side chain. acs.org The Oxford team's research demonstrated that this purified substance was not only effective against pathogenic bacteria in vitro but also in vivo. In a landmark experiment in May 1940, mice infected with a lethal dose of streptococci were protected by injections of the purified penicillin. semanticscholar.orgox.ac.uk

The first human trial of the Oxford penicillin took place in February 1941 on a policeman, Albert Alexander, who had a severe staphylococcal and streptococcal infection. acs.org He showed remarkable improvement after receiving the drug, but the limited supplies ran out before he could be fully cured, and he ultimately relapsed and died. acs.orgox.ac.uk Despite this setback, subsequent trials on other patients were successful, proving the therapeutic potential of penicillin. nih.gov

| Researcher(s) | Institution | Key Achievement | Year |

| Howard Florey, Ernst Chain, Norman Heatley | University of Oxford | Began systematic research into penicillin. acs.orgsemanticscholar.org | 1939 |

| Howard Florey's Team | University of Oxford | Successfully purified penicillin (Penicillin F) and demonstrated its efficacy in mice. wikipedia.orgsemanticscholar.orgox.ac.uk | 1940 |

| Howard Florey's Team | University of Oxford | Conducted the first human trial of purified penicillin. acs.org | 1941 |

Collaborative Research Efforts and Recognition (Nobel Laureates)

Recognizing that the large-scale production of penicillin was beyond their capacity, especially in wartime Britain, Florey and Heatley traveled to the United States in 1941. acs.org They sought the help of American pharmaceutical companies and government laboratories to develop methods for mass production. acs.org This collaborative effort was instrumental in making penicillin widely available for treating Allied soldiers during World War II. nih.gov The research also led to the discovery of a more productive strain of Penicillium and the development of deep-tank fermentation methods, which significantly increased the yield of penicillin. goodfellow.com

The monumental achievements in the discovery and development of penicillin were formally recognized in 1945 when the Nobel Prize in Physiology or Medicine was awarded jointly to Sir Alexander Fleming, Sir Ernst Boris Chain, and Sir Howard Walter Florey "for the discovery of penicillin and its curative effect in various infectious diseases". nih.govwikipedia.org This award acknowledged both the initial serendipitous discovery and the subsequent systematic research that was essential to transform penicillin into a life-saving drug. longitudeprize.org

Chemical Nomenclature and Classification of Penicillin F Sodium

Systematic and Common Synonyms of Penicillin F

Penicillin F is identified by a variety of names and chemical identifiers. Its systematic IUPAC name is (2S,5R,6R)-6-[[(E)-hex-3-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. nih.gov Common synonyms for this compound include 2-Pentenylpenicillin, Penicillin I, and Flavicidin. nih.govdrugfuture.com The sodium salt form, Penicillin F sodium, also has several synonyms, such as sodium penicillin F, delta-beta,gamma-pentenylpenicillin sodium, and sodium 2-pentenylpenicillinate. ontosight.ai

Below is a table summarizing the key chemical identifiers for Penicillin F and its sodium salt.

| Identifier | Penicillin F | This compound |

| IUPAC Name | (2S,5R,6R)-6-[[(E)-hex-3-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid nih.gov | 4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((1-oxo-3-hexenyl)amino)-, monosodium salt, (2S-(2α,5α,6β))- ontosight.ai |

| CAS Registry Number | 118-53-6 drugfuture.com | 525-86-0 drugfuture.com |

| Molecular Formula | C14H20N2O4S nih.govdrugfuture.com | C14H19N2NaO4S drugfuture.comnih.gov |

| Molecular Weight | 312.38 g/mol drugfuture.com | 334.37 g/mol drugfuture.com |

| UNII (Unique Ingredient Identifier) | 88EY1AP5UR nih.gov | 3V4G319J8M ontosight.ai |

Positioning within the Natural Penicillin Group

The penicillins are a class of β-lactam antibiotics characterized by a core structure called 6-aminopenicillanic acid (6-APA), which consists of a thiazolidine (B150603) ring fused to a β-lactam ring. drugs.comnews-medical.net Natural penicillins are those produced through the fermentation of Penicillium chrysogenum. nih.gov This group includes several variants, such as penicillins F, G, K, V, and X. drugs.comresearchgate.net

Penicillin F was the first form of penicillin to be isolated. wikipedia.orgvocabulary.comebi.ac.uk Along with Penicillin G, it is one of the principal natural penicillins. wikipedia.org However, only penicillin G and the biosynthetically produced penicillin V are currently in widespread clinical use. drugs.comdrugs.com The specific type of natural penicillin produced by the mold depends on the composition of the culture medium. drugs.comdrugs.com For instance, Fleming's original strain of Penicillium rubens primarily yielded penicillin F. wikipedia.org

Differentiation from Other Penicillin Analogues Based on Side Chain Variability

The fundamental structural difference among penicillin analogues lies in the variable acyl side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus. wikipedia.orgdrugs.com This side chain, designated as 'R', determines the specific properties of each penicillin, including its spectrum of activity and stability. drugs.comfrontiersin.org

In the case of Penicillin F, the side chain is a 2-pentenyl group (CH3-CH2-CH=CH-CH2-). researchgate.net This distinguishes it from other natural and semisynthetic penicillins. For example, Penicillin G has a benzyl (B1604629) side chain, while Penicillin V has a phenoxymethyl (B101242) side chain. wikipedia.org The introduction of different side chains can confer specific advantages. For instance, bulky side chains can provide resistance to bacterial enzymes like penicillinase, which inactivate many natural penicillins. drugs.comuomus.edu.iq Similarly, the addition of polar groups to the side chain can enhance activity against Gram-negative bacteria. news-medical.netannamalaiuniversity.ac.in

The table below illustrates the side chain variations among several common penicillin analogues.

| Penicillin Analogue | Side Chain (R Group) |

| Penicillin F | 2-Pentenyl researchgate.net |

| Penicillin G | Benzyl wikipedia.org |

| Penicillin V | Phenoxymethyl wikipedia.org |

| Penicillin K | n-Heptyl researchgate.net |

| Ampicillin (B1664943) | α-aminobenzyl |

| Amoxicillin (B794) | α-amino-p-hydroxybenzyl |

The development of semisynthetic penicillins involves the chemical attachment of various side chains to the 6-APA nucleus, allowing for the creation of a wide range of antibiotics with tailored properties. news-medical.netnih.gov

Structural Elucidation and Conformational Analysis of Penicillin F Sodium

Evolution of Penicillin Structural Determination Methodologies

The journey to deciphering the structure of penicillin was a multi-faceted process that evolved from classical chemical methods to sophisticated physical techniques.

Initial efforts to understand the molecular framework of penicillins relied heavily on chemical degradation. nobelprize.org These early studies involved breaking down the molecule into smaller, more readily identifiable fragments. Key observations from these investigations included:

Acid and Alkali Inactivation: Penicillin was found to be unstable in both acidic and alkaline conditions. Acid inactivation led to the formation of an isomeric compound called penillic acid, while alkaline hydrolysis yielded penicilloic acid, a product containing an additional water molecule. nobelprize.org The study of these degradation products provided crucial clues about the underlying ring structure.

Reaction with Iodine: The behavior of penicillin in the presence of iodine was compared to known sulfur-containing compounds. Penicillin's relative stability towards iodine suggested an N-acylated thiazolidine (B150603) ring, as non-acylated thiazolidines react readily with iodine. nobelprize.org

Desulfurization: The use of Raney nickel for desulfurization was a significant step, helping to simplify the molecule and aiding in the identification of the carbon skeleton. nobelprize.org

These classical chemical methods, while informative, were not sufficient to definitively establish the novel β-lactam structure. There was considerable debate, with some chemists initially favoring a thiazolidine-oxazolone structure. nobelprize.org

The definitive confirmation of the penicillin structure came from the pioneering work of Dorothy Hodgkin and her team, who applied the technique of X-ray crystallography. This powerful physical method allowed for the direct visualization of the three-dimensional arrangement of atoms in a crystalline solid.

By analyzing the diffraction patterns of X-rays passed through crystals of penicillin salts, Hodgkin was able to construct electron density maps. These maps revealed the precise spatial arrangement of the atoms, unequivocally establishing the presence of the four-membered β-lactam ring fused to a five-membered thiazolidine ring. This was a groundbreaking discovery, as the strained β-lactam ring was a previously unknown feature in natural products and is the key to penicillin's antibacterial activity.

Investigation of Isomeric Forms and Stereochemical Properties

The specific three-dimensional arrangement of Penicillin F is critical to its activity. The naturally occurring and biologically active form of Penicillin F possesses a defined absolute stereochemistry designated as (2S,5R,6R). nih.govslideshare.netlongdom.org This nomenclature precisely describes the spatial orientation of the atoms around the three chiral centers within the molecule's core structure (C-2, C-5, and C-6). slideshare.net

The core of all penicillin molecules is the 6-aminopenicillanic acid (6-APA) nucleus, which consists of a thiazolidine ring fused to a β-lactam ring. nih.govwikipedia.org This fused bicyclic system is conformationally rigid, and its specific stereochemistry is conserved across all natural and semi-synthetic penicillins. slideshare.net In Penicillin F, the acylamino side chain and the carboxyl group are in a trans configuration relative to each other. slideshare.net The carbon atom at position 6, which bears the acylamino group, has the L-configuration, while the carbon at position 2, attached to the carboxylic group, has the D-configuration. slideshare.netlongdom.org

For Penicillin F specifically, the side chain attached to the 6-amino position is an (E)-hex-3-enoyl group. nih.gov Any minor alteration in the stereochemical structure can significantly impact the molecule's biological activity. indianchemicalsociety.com The precise isomeric form is essential for the molecule to fit into the active site of bacterial enzymes it targets. nih.gov

| Identifier | Value |

|---|---|

| IUPAC Name | (2S,5R,6R)-6-[[(E)-hex-3-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

| CAS Number (Acid Form) | 118-53-6 nih.govdrugfuture.com |

| CAS Number (Sodium Salt) | 525-86-0 drugfuture.com |

| Molecular Formula (Sodium Salt) | C14H19N2NaO4S drugfuture.com |

| Stereochemistry | Absolute: (2S,5R,6R) slideshare.netnih.gov |

| InChIKey | QRLCJUNAKLMRGP-ZTWGYATJSA-N nih.govnih.gov |

Structural Analysis of Penicillin F Degradation Products

The chemical stability of Penicillin F sodium, like all β-lactam antibiotics, is limited, primarily due to the high reactivity of the strained four-membered β-lactam ring. slideshare.netnih.gov Degradation typically proceeds via cleavage of this ring, leading to biologically inactive products. nih.govgoogle.com

The most common degradation pathway is the hydrolysis of the amide bond within the β-lactam ring. wikipedia.orgyoutube.com This reaction can be catalyzed by acids, bases, or enzymes like β-lactamases, and it results in the formation of the corresponding penicilloic acid . wikipedia.orgtaylorandfrancis.comslideshare.net This derivative is characterized by the opening of the β-lactam ring to form two carboxylic acid groups. researchgate.net

Under acidic conditions, further rearrangements can occur, leading to other degradation products. Two notable metabolites that have been identified from the degradation of other penicillins are penilloic acid and penillic acid. indianchemicalsociety.comnih.gov Penilloic acid is formed through a decarboxylation process. nih.gov

In more complex degradation scenarios, novel structures can be formed. For instance, studies on the degradation of penicillins like sodium nafcillin (B1677895) and sodium oxacillin (B1211168) have identified unique thietan-2-one structures. rsc.orgrsc.org The elucidation of these complex products required advanced analytical techniques. rsc.orgrsc.org The structural analysis of these degradation products relies heavily on a combination of spectroscopic and spectrometric methods.

| Degradation Product Type | Key Structural Feature | Analytical Techniques for Elucidation |

|---|---|---|

| Penicilloic Acid | Hydrolytic opening of the β-lactam ring wikipedia.org | Liquid Chromatography-Mass Spectrometry (LC-MS) researchgate.netpku.edu.cn |

| Penilloic Acid | Result of further rearrangement and decarboxylation indianchemicalsociety.comnih.gov | LC-MS nih.govresearchgate.net |

| Thietan-2-ones | Novel ring system formed from complex rearrangement rsc.orgrsc.org | High-Field NMR, Mass Spectrometry, IR and UV Spectroscopy rsc.orgrsc.org |

Biosynthesis and Metabolic Pathways of Penicillin F

Microbial Producers and Strain Characterization

The principal microbial factories for Penicillin F are species within the genus Penicillium. Historically, strains of Penicillium notatum were the first identified producers, but for industrial-scale production, high-yielding strains of Penicillium chrysogenum and Penicillium rubens have been exclusively developed and are the most thoroughly characterized. wikipedia.orgbritannica.com

Penicillium chrysogenum : This species has been the workhorse of industrial penicillin production for decades. Through extensive classical strain improvement programs involving mutagenesis and selection, producers have developed strains with dramatically increased penicillin titers compared to the original wild-type isolates. mdpi.com These high-producing strains often exhibit specific morphological and physiological traits, including an increased abundance of microbodies (peroxisomes), which are crucial organelles for the final steps of penicillin biosynthesis. news-medical.net

Penicillium rubens : Modern taxonomic studies, including phylogenetic analysis, have reclassified many important penicillin-producing strains, including Alexander Fleming's original isolate, as P. rubens. wikipedia.org For the purposes of understanding the biosynthetic pathway, the mechanisms within P. rubens are considered identical to those in P. chrysogenum. Research on these strains continues to reveal insights into the regulation of secondary metabolism and provides a platform for engineering novel penicillin variants.

Genetic Basis of Penicillin F Biosynthesis

The genetic blueprint for penicillin production is encoded within a conserved biosynthetic gene cluster (BGC). This clustering facilitates the coordinated regulation of the genes required for the pathway. news-medical.netnih.gov

Identification and Sequencing of Biosynthetic Gene Clusters

In all penicillin-producing Penicillium species, the core biosynthetic genes are located together on the same chromosome. nih.gov This BGC contains three essential genes:

pcbAB : This large gene encodes the δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), a non-ribosomal peptide synthetase (NRPS).

pcbC : This gene codes for the enzyme isopenicillin N synthase (IPNS).

penDE : This gene encodes the final enzyme in the pathway, acyl-CoA:isopenicillin N acyltransferase (IAT).

The organization of these genes is highly conserved, with pcbAB and pcbC arranged in a head-to-head orientation, sharing a bidirectional promoter region, followed by the penDE gene. nih.gov High-yielding industrial strains of P. chrysogenum are characterized by multiple tandem amplifications of this entire gene cluster, a key factor in their enhanced production capabilities. nih.gov

Gene Regulation and Expression Studies

The expression of the penicillin BGC is tightly regulated by a complex network of factors, ensuring that antibiotic production occurs under optimal physiological conditions, typically during the stationary phase of growth when primary nutrient sources become limited. news-medical.net Key regulatory influences include:

Carbon Source Repression : The presence of readily metabolizable sugars like glucose strongly represses the transcription of the penicillin biosynthetic genes. Lactose is often used in industrial fermentation media as it does not cause this repressive effect. mdpi.com

Nitrogen and Phosphate (B84403) Regulation : High concentrations of ammonium (B1175870) and phosphate also exert negative control over gene expression.

pH Regulation : Penicillin biosynthesis is favored under alkaline conditions, and this regulation is mediated by the pH-responsive transcription factor PacC. mdpi.com

Pleiotropic Regulators : Global regulators of secondary metabolism, such as the Velvet complex (including proteins like VeA) and LaeA, play a crucial role in controlling the expression of the penicillin gene cluster. mdpi.com

Enzymology of the Penicillin F Biosynthetic Pathway

The synthesis of Penicillin F is a three-step enzymatic cascade localized within two cellular compartments: the cytosol and the peroxisome. news-medical.net

The initial two steps are common to all natural penicillins:

Tripeptide Formation : In the cytosol, the multifunctional enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) , encoded by the pcbAB gene, condenses three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—to form the linear tripeptide, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). news-medical.net

Bicyclic Ring Formation : The ACV tripeptide is then cyclized by Isopenicillin N Synthase (IPNS) , a non-heme iron-dependent oxidase encoded by the pcbC gene. This remarkable reaction involves an oxidative cyclization that forms the characteristic four-membered β-lactam ring fused to a five-membered thiazolidine (B150603) ring, resulting in the first bioactive intermediate, Isopenicillin N (IPN) . news-medical.netnih.gov

The final step is what differentiates Penicillin F from other natural penicillins like Penicillin G.

Side Chain Exchange : The IPN molecule is transported into the peroxisome. Inside this organelle, the enzyme acyl-CoA:isopenicillin N acyltransferase (IAT) , encoded by the penDE gene, catalyzes the exchange of the hydrophilic L-α-aminoadipyl side chain of IPN for a hydrophobic side chain. For the synthesis of Penicillin F, the specific precursor is 3-hexenoic acid , which must first be activated to its thioester derivative, 3-hexenoyl-CoA . The IAT enzyme then transfers the 2-pentenyl group from 3-hexenoyl-CoA to the 6-aminopenicillanic acid (6-APA) nucleus, releasing the final product, Penicillin F. nih.govwikipedia.org

| Enzyme | Gene | Location | Function |

| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) | pcbAB | Cytosol | Condenses L-α-aminoadipic acid, L-cysteine, and L-valine into the tripeptide ACV. |

| Isopenicillin N Synthase (IPNS) | pcbC | Cytosol | Catalyzes the oxidative cyclization of ACV to form the bicyclic intermediate, Isopenicillin N. |

| Acyl-CoA:Isopenicillin N Acyltransferase (IAT) | penDE | Peroxisome | Exchanges the L-α-aminoadipyl side chain of Isopenicillin N with an activated 2-pentenyl group (from 3-hexenoyl-CoA) to form Penicillin F. |

Reaction Mechanisms and Catalytic Intermediates

The mechanism of the IAT enzyme is a two-step process. First, the enzyme cleaves the L-α-aminoadipyl side chain from Isopenicillin N, forming a transient enzyme-6-APA intermediate. In the second step, the enzyme binds the activated side-chain precursor, 3-hexenoyl-CoA, and catalyzes the acylation of the 6-APA intermediate, releasing Penicillin F. wikipedia.org The substrate specificity of the IAT is broad, allowing it to accept various activated acyl-CoA molecules, which is why different penicillins can be produced by feeding the culture different side-chain precursors, such as phenylacetic acid for Penicillin G or phenoxyacetic acid for Penicillin V. nih.gov The natural production of Penicillin F depends on the endogenous availability of 3-hexenoic acid within the fungal cell.

Enzyme Dynamics and Conformational Changes during Catalysis (e.g., EPR Studies)

The biosynthesis of penicillins, including Penicillin F, involves a series of enzymatic reactions, with Isopenicillin N Synthase (IPNS) playing a pivotal role. IPNS is a non-heme iron-dependent oxidase that catalyzes the crucial step of forming the bicyclic core of the penicillin molecule from the linear tripeptide precursor, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV). ox.ac.uk The catalytic mechanism of IPNS involves significant dynamic changes and conformational shifts, which have been elucidated through advanced spectroscopic techniques, including Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopy. ox.ac.uknih.govresearchgate.net

EPR studies, often using nitric oxide (NO) as a surrogate for dioxygen (O2), have provided insights into the enzyme's active site. nih.govresearchgate.net The iron (Fe2+) at the active site is EPR silent. However, upon binding of NO, it becomes an EPR active species. nih.govresearchgate.net When the substrate ACV is subsequently added anaerobically, the EPR spectrum's rhombicity increases, indicating that the substrate binds at or near the iron center, perturbing its environment without displacing the NO molecule. nih.govresearchgate.net This suggests a direct interaction between the substrate and the iron cofactor, which is critical for catalysis.

Further studies combining time-resolved crystallography have visualized the shape-shifting nature of IPNS during its reaction. ox.ac.uk These analyses revealed that the binding of O2 to the IPNS:Fe:ACV complex triggers conformational changes not only at the active site where the ACV substrate is bound but also in structurally remote regions of the enzyme. ox.ac.uk This finding underscores that the catalytic process is not a localized event but involves coordinated motions throughout the protein structure. These large-scale motions are believed to be essential for the efficient conversion of the linear ACV peptide into the strained, cyclic penicillin structure. ox.ac.uk

| Spectroscopic Technique | Observation | Implication |

| EPR Spectroscopy | Increased rhombicity of the Fe2+-NO signal upon ACV binding. nih.govresearchgate.net | Substrate (ACV) binds near the iron center, altering its electronic environment. |

| Mössbauer Spectroscopy | A substantial decrease in the isomer shift parameter upon anaerobic binding of ACV. nih.govresearchgate.net | The substrate perturbs the iron site, making its coordination more covalent. |

| Time-Resolved Crystallography | Conformational changes propagated to regions remote from the active site upon O2 binding. ox.ac.uk | Catalysis involves large-scale enzyme motions, not just localized active-site changes. |

Regulation of Penicillin F Production

The production of Penicillin F is not constitutive but is meticulously controlled by a complex web of regulatory networks that respond to various environmental and cellular signals.

Influence of Environmental Factors (e.g., pH, Carbon Source, Nitrogen)

Environmental conditions profoundly impact the biosynthesis of penicillin. The producing organisms, such as Penicillium chrysogenum, have evolved sensory mechanisms to modulate antibiotic production in response to external cues.

pH: The ambient pH is a critical regulatory factor. Penicillin production is significantly higher at an alkaline pH. nih.govoup.com This regulation is mediated by a wide-domain regulatory protein known as PacC. nih.govoup.comoup.com The PacC protein is a pH-dependent transcriptional factor that, under alkaline conditions, activates the expression of penicillin biosynthesis genes. nih.govasm.org

Carbon Source: The type and availability of the carbon source exert strong control, a phenomenon known as carbon catabolite repression. researchgate.net Glucose, a rapidly metabolizable sugar, strongly represses the transcription of the three core penicillin biosynthesis genes: pcbAB, pcbC, and penDE. nih.govasm.org This repression is most effective when glucose is present early in the fermentation process. nih.gov To circumvent this issue, industrial fermentations historically use lactose, a more slowly metabolized sugar, or employ a continuous slow feeding of glucose to maintain low concentrations, thereby avoiding repression. nih.gov

Nitrogen Source: Nitrogen availability also governs penicillin synthesis. High concentrations of ammonium ions are known to repress penicillin production. nih.gov This effect is mediated by a global nitrogen regulatory protein (AreA in Aspergillus nidulans) that binds to specific DNA sequences (GATA boxes) in the promoter regions of the penicillin genes, modulating their expression in response to nitrogen levels. nih.gov

Feedback Inhibition Mechanisms (e.g., L-lysine repression of homocitrate synthase)

Penicillin biosynthesis is subject to feedback inhibition, a common cellular control mechanism. A crucial example is the effect of the amino acid L-lysine. wikipedia.org The biosynthesis of penicillin requires the precursor α-aminoadipic acid, which is an intermediate in the L-lysine biosynthetic pathway. cdnsciencepub.com High concentrations of L-lysine exert negative feedback on its own pathway by targeting the first enzyme, homocitrate synthase. nih.gov

L-lysine controls homocitrate synthase through a dual mechanism:

Feedback Inhibition: It directly inhibits the activity of the existing homocitrate synthase enzyme. cdnsciencepub.comnih.gov

By inhibiting and repressing homocitrate synthase, excess lysine (B10760008) effectively shuts down the supply of the α-aminoadipic acid precursor, thereby decreasing the production of penicillin. nih.govnih.gov This regulatory loop ensures that the cell balances the metabolic flux between primary (lysine) and secondary (penicillin) metabolism.

Transcriptional Regulators and Regulatory Networks

The expression of the penicillin biosynthesis genes (pcbAB, pcbC, and penDE) is orchestrated by a sophisticated network of transcriptional regulators. These DNA-binding proteins interpret cellular and environmental signals to either activate or repress gene transcription. nih.govresearchgate.net

| Regulator | Function | Regulatory Signal |

| PacC | Positive regulator (activator). oup.comnih.gov | Alkaline pH. nih.govnih.gov |

| AreA/NIT2 | Mediates nitrogen regulation. nih.gov | Nitrogen availability. |

| PENR1 | A complex suggested to repress pcbAB and activate pcbC and aatA. oup.comasm.org | Binds to CCAAT sequence. |

| AnCF | Positive regulator (CCAAT-binding complex). nih.gov | Unknown. |

| VeA | Repressor. nih.gov | Unknown. |

| CreA | Global carbon catabolite repressor, though its direct role in penicillin gene repression in P. chrysogenum is debated. nih.gov | Preferred carbon sources (e.g., glucose). |

These regulators interact with specific DNA motifs located in the promoter regions of the penicillin genes. For instance, the pcbAB and pcbC genes are arranged head-to-head and share a bidirectional promoter, allowing for coordinated control by multiple factors like PacC and AreA. nih.govasm.org The interplay between these positive and negative regulators fine-tunes the level of gene expression, ensuring that penicillin is produced at the appropriate time and under optimal conditions.

Biotechnological Approaches for Enhanced Penicillin F Production

Decades of research have focused on improving penicillin yields, transitioning from classical random mutagenesis to targeted genetic engineering.

Strain Improvement through Genetic Engineering

Modern biotechnology offers precise tools to rationally engineer penicillin-producing strains for enhanced output. A cornerstone of industrial high-yielding P. chrysogenum strains is the amplification of the entire penicillin biosynthetic gene cluster. nih.govoup.com

Gene Cluster Amplification: High-producing strains often contain multiple tandem copies of a large genomic region that includes the pcbAB-pcbC-penDE gene cluster. nih.govnih.gov This gene dosage effect leads to higher levels of the biosynthetic enzymes and, consequently, increased penicillin titers.

Targeted Gene Overexpression: While amplifying the entire cluster is effective, further gains can be achieved by identifying and overexpressing rate-limiting steps in the pathway. Studies have shown that in strains already containing multiple cluster copies, the enzyme isopenicillin N acyltransferase (IAT), encoded by the penDE gene, can become a limiting factor. nih.gov The targeted introduction of additional copies of the penDE gene into these high-yielding strains can lead to a substantial further increase in penicillin production. However, this overexpression must be carefully balanced, as excessively high levels of IAT can lead to the accumulation of the precursor 6-aminopenicillanic acid (6-APA) and reduced final product yield. nih.gov

Manipulation of Regulatory Genes: Another advanced strategy involves engineering the regulatory networks themselves. For instance, modifying regulatory genes that control the expression of the penicillin gene cluster can unlock higher production capabilities. A patented approach involves altering the activity of the pacC gene, the master regulator of pH response, to create a strain that overproduces penicillin. google.com By engineering a version of the regulator that is constitutively active, high-level expression of the biosynthetic genes can be achieved regardless of the external pH.

These genetic engineering strategies, often building upon the foundation of strains developed through classical improvement programs, have been instrumental in achieving the high penicillin titers required for industrial-scale production. nih.govresearchgate.net

Optimization of Fermentation Processes (e.g., Fed-Batch Culture Techniques) for Penicillin F Production

The industrial production of Penicillin F, like other penicillins, relies heavily on the optimization of fermentation processes to maximize yield and efficiency. Fed-batch culture is a widely employed technique in penicillin production, offering superior control over nutrient concentrations compared to simple batch fermentation. wikipedia.org This method involves the controlled feeding of nutrients to the bioreactor during the fermentation process, which helps in maintaining optimal conditions for penicillin biosynthesis by the producing microorganism, typically a strain of Penicillium rubens. wikipedia.org While much of the detailed research on fermentation optimization has focused on the more commercially dominant penicillin G and V, the fundamental principles are directly applicable to the production of Penicillin F.

The primary goal of optimizing the fed-batch process is to sustain a productive stationary phase for the fungal culture, as penicillin is a secondary metabolite produced when the growth of the fungus is inhibited by stress. wikipedia.org Key parameters that are meticulously controlled and optimized include nutrient feed rates, pH, temperature, and dissolved oxygen levels.

Detailed Research Findings in Fed-Batch Culture Optimization:

Research into penicillin fermentation has demonstrated that precise control over the feeding of the primary carbon source, typically glucose, is critical. High concentrations of glucose can repress the genes involved in penicillin biosynthesis, a phenomenon known as catabolite repression. nih.govfrontiersin.org Fed-batch strategies are designed to maintain a low, growth-limiting concentration of glucose, which derepresses the biosynthetic enzymes and promotes penicillin production. nih.gov

The optimization of the substrate feed rate is a complex challenge due to the nonlinear dynamics of the fermentation process. shu.ac.uk To address this, various advanced control strategies have been developed and applied, including:

Model-Based Predictive Control (MPC): This strategy uses a mathematical model of the fermentation process to predict future states and determine the optimal feeding profile to maximize penicillin yield. cetjournal.it

Genetic Algorithms: These are computational methods inspired by natural evolution that can be used to search for the optimal set of initial conditions and feed rates for the fermentation process. shu.ac.uk

Heuristic Control Strategies: These are based on accumulated knowledge and experience of the fermentation process to develop rules for adjusting the feed rate.

Studies have shown that optimizing the initial conditions of the culture, such as substrate and biomass concentrations, can significantly improve the final penicillin yield even before the fed-batch phase begins. shu.ac.uk Furthermore, the composition of the feed medium itself is a critical factor. The addition of precursors for the side chain of the desired penicillin can direct the biosynthesis. For Penicillin F, which has a 2-pentenyl side chain, the natural biosynthetic pathway is utilized without the addition of a specific side-chain precursor like phenylacetic acid (for penicillin G). nih.gov

The pH of the culture medium is another crucial parameter, with penicillin production in Aspergillus nidulans being greatest at an alkaline pH. oup.com Similarly, the concentration of the amino acid L-lysine is known to be a potent inhibitor of penicillin synthesis, as it shares a branched biosynthetic pathway with one of the penicillin precursors, L-α-aminoadipic acid. oup.com

The following interactive data table summarizes key parameters and their typical optimized ranges for penicillin production in fed-batch culture, based on research primarily conducted on penicillin G and V, but applicable to Penicillin F fermentation.

| Parameter | Optimized Range/Strategy | Rationale |

| Glucose Concentration | Maintained at low levels (e.g., < 1 g/L) | To avoid catabolite repression of penicillin biosynthesis genes. nih.gov |

| Feed Rate | Exponentially increasing during growth phase, then constant or varied based on online measurements. | To match the nutrient requirements of the growing culture and then maintain productivity in the stationary phase. |

| pH | Controlled between 6.8 and 7.4 | Optimal for the activity of the penicillin biosynthetic enzymes. |

| Temperature | Maintained around 25-28 °C | Optimal for the growth and productivity of Penicillium species. |

| Dissolved Oxygen | Maintained above a critical level (e.g., 20% of saturation) | Penicillin biosynthesis is an aerobic process, and oxygen limitation can be a significant bottleneck. |

| Nitrogen Source | Controlled feeding of a suitable nitrogen source (e.g., ammonia) | Nitrogen is a key component of the precursor amino acids and is required for sustained penicillin synthesis. |

| Precursor Amino Acids | Ensuring sufficient supply of L-α-aminoadipic acid, L-cysteine, and L-valine. | These are the building blocks for the penicillin molecule. oup.com |

It is important to note that the optimal values for these parameters can vary depending on the specific strain of Penicillium being used and the specific design of the bioreactor. Therefore, process optimization is an ongoing effort in the industrial production of all penicillins, including Penicillin F.

Mechanism of Action of Penicillin F Sodium at the Molecular and Cellular Level

Inhibition of Bacterial Cell Wall Biosynthesis

The primary mechanism of action of Penicillin F sodium is the inhibition of the synthesis of the bacterial cell wall. ontosight.ai The bacterial cell wall is a critical structure, primarily composed of peptidoglycan, a large polymer that provides structural integrity and protects the bacterium from osmotic lysis. Peptidoglycan consists of long glycan chains of alternating N-acetylglucosamine and N-acetylmuramic acid residues, which are cross-linked by short peptide chains. ontosight.ai This cross-linking step, which imparts rigidity to the cell wall, is the ultimate target of this compound.

By preventing the proper formation of these peptide cross-links, this compound compromises the structural integrity of the peptidoglycan. This interference is particularly effective in actively growing and dividing bacteria, as they are constantly remodeling their cell walls. The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.

Interaction with Penicillin-Binding Proteins (PBPs)

The inhibitory effect of this compound on cell wall synthesis is mediated through its specific interaction with a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). PBPs are essential enzymes, specifically DD-transpeptidases, that catalyze the final steps of peptidoglycan synthesis, including the formation of the peptide cross-links.

Structural Mimicry of D-alanyl-D-alanine Substrate

The efficacy of this compound as an inhibitor of PBPs lies in its structural similarity to the natural substrate of these enzymes, the D-alanyl-D-alanine terminal of the peptidoglycan precursor peptides. ontosight.ai The strained beta-lactam ring of the penicillin molecule mimics the conformation of the peptide bond between the two D-alanine residues. This molecular mimicry allows this compound to fit into the active site of the PBPs, effectively competing with the natural substrate.

Covalent Acylation of Active Site Serine Residues in PBPs

Once positioned within the PBP active site, the highly reactive beta-lactam ring of this compound is attacked by a nucleophilic serine residue that is crucial for the catalytic activity of the enzyme. This results in the opening of the beta-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate. This process, known as acylation, effectively and often irreversibly inactivates the PBP. The stability of this bond prevents the enzyme from completing its normal catalytic cycle, thus halting peptidoglycan cross-linking.

Functional Consequences of PBP Inactivation

The inactivation of PBPs by this compound has several critical functional consequences for the bacterial cell. The primary and most lethal consequence is the cessation of peptidoglycan cross-linking, which, as previously mentioned, leads to a structurally deficient cell wall and subsequent cell lysis.

Furthermore, the inactivation of different types of PBPs can lead to varied morphological changes in the bacteria. For instance, inhibition of specific PBPs can result in the formation of elongated filamentous cells or spherical forms, depending on the specific roles of the inactivated PBPs in cell division and shape maintenance. The disruption of the delicate balance between cell wall synthesis and degradation, orchestrated by various PBPs, ultimately proves fatal to the bacterium. In some bacteria, the inactivation of certain PBPs can also trigger signaling pathways that lead to the upregulation of beta-lactamase expression, a mechanism of antibiotic resistance.

Structural Biology of Penicillin-Binding Proteins

The structure of PBPs is key to understanding their function and their interaction with beta-lactam antibiotics like this compound.

PBP Domain Architecture and Catalytic Sites

PBPs are generally classified into high-molecular-weight (HMW) and low-molecular-weight (LMW) categories. HMW PBPs are often multi-domain proteins and are the primary targets for beta-lactam antibiotics in terms of bactericidal activity. They can be further divided into Class A and Class B.

Class A PBPs are bifunctional enzymes, possessing both a transglycosylase domain that polymerizes the glycan chains and a transpeptidase domain that cross-links the peptide side chains. ontosight.ai

Class B PBPs are monofunctional transpeptidases.

The following table provides a general overview of PBP classes and their functions.

| PBP Class | Molecular Weight | Key Functions | Domain Structure |

| Class A | High | Transglycosylation & Transpeptidation | Bifunctional: Transglycosylase and Transpeptidase domains |

| Class B | High | Transpeptidation | Monofunctional: Transpeptidase domain |

| LMW PBPs | Low | Carboxypeptidation & Endopeptidation | Single catalytic domain |

Structural Elucidation of PBP-Penicillin Complexes

The molecular basis for the inhibitory action of penicillins, including this compound, on Penicillin-Binding Proteins (PBPs) has been extensively investigated through structural biology techniques, primarily X-ray crystallography. These studies have been crucial in visualizing the covalent complexes formed between β-lactam antibiotics and the active site of PBPs, providing a detailed understanding of the inactivation mechanism.

All β-lactam antibiotics function by acting as suicide substrates for the transpeptidase domain of PBPs. mdpi.com They form a stable covalent bond with the active site serine residue within the PBP. mdpi.com This process mimics the binding of the natural D-Ala-D-Ala substrate of the PBP. oup.com The antibiotic's strained β-lactam ring is attacked by the nucleophilic serine, leading to the ring's opening and the formation of a long-lasting acyl-enzyme complex. mdpi.com This effectively traps the enzyme, preventing it from carrying out its essential role in cross-linking peptidoglycan chains, which ultimately compromises the integrity of the bacterial cell wall. news-medical.netwikipedia.org

Detailed crystal structures have been determined for various PBPs in complex with different penicillin derivatives, such as azlocillin (B1666447) and cefoperazone (B1668861) with Pseudomonas aeruginosa PBP3. researchgate.net These structures reveal the precise atomic interactions at the active site. For instance, the analysis of PBP3 complexed with azlocillin and cefoperazone confirmed the covalent linkage between the antibiotic and the catalytic Serine 294 residue. researchgate.net Similarly, the crystal structure of a complex between E. coli PBP5 and a peptidyl boronic acid, which mimics the transition state, shows the boron atom covalently attached to the active site serine. mdpi.com

While high-resolution crystal structures for a PBP specifically complexed with Penicillin F are not as commonly cited as those for Penicillin G or other semi-synthetic penicillins, the fundamental mechanism is conserved across the class. mdpi.com The structural data from other PBP-penicillin complexes serve as a robust model for understanding the interaction of Penicillin F. These studies consistently show the penicillin molecule occupying the PBP active site, forming a stable intermediate that is slow to hydrolyze, leading to the inhibition of peptidoglycan synthesis. mdpi.commdpi.com

Table 1: Research Findings on PBP-Penicillin Complex Structures

| PBP Investigated | Antibiotic/Ligand | Key Findings |

| P. aeruginosa PBP3 | Azlocillin, Cefoperazone | Revealed covalent bond formation between the antibiotic and the catalytic S294 residue. researchgate.net |

| E. coli PBP5 | Peptidyl boronic acid | The complex mimics the deacylation transition-state intermediate, with the boron covalently bound to the active serine. mdpi.com |

| DD-transpeptidase | Penicillin G | Supported the hypothesis that peptidoglycan-mimetic side-chains can enhance β-lactam inhibition. mdpi.com |

Membrane Anchoring Mechanisms of PBPs

Penicillin-Binding Proteins (PBPs) are membrane-associated enzymes that carry out the final steps of peptidoglycan synthesis in the periplasmic space. researchgate.netoup.com Their proper localization and anchoring to the bacterial cytoplasmic membrane are critical for their function. Bacteria have evolved multiple mechanisms to tether these proteins to the membrane, ensuring their catalytic domains are correctly positioned to interact with the growing cell wall.

PBPs are broadly categorized into high-molecular-weight (HMW) and low-molecular-weight (LMW) classes, and their membrane anchoring strategies differ accordingly. mdpi.comresearchgate.net

High-Molecular-Weight (HMW) PBPs: HMW PBPs, which include the essential bifunctional transglycosylases/transpeptidases (Class A) and monofunctional transpeptidases (Class B), are typically integral membrane proteins. researchgate.netnih.gov In bacteria such as Escherichia coli, HMW PBPs like PBP1A, 1B, 2, and 3 are classified as type II integral inner membrane proteins. oup.comnih.govcapes.gov.br They possess a single N-terminal transmembrane domain that anchors the protein to the inner membrane, leaving the bulk of the protein, including the C-terminal enzymatic domains, to project into the periplasm. researchgate.netoup.comnih.gov This orientation is crucial for their role in polymerizing glycan chains and cross-linking them outside the cytoplasm. oup.com The N-terminal domain of Class B PBPs is also thought to be involved in cell morphogenesis through interactions with other proteins in the cell cycle. oup.com

Low-Molecular-Weight (LMW) PBPs: LMW PBPs, which often function as DD-carboxypeptidases or endopeptidases involved in peptidoglycan modification and maturation, are generally considered periplasmic proteins. oup.comnih.gov They are attached to the outer face of the inner membrane with varying affinities. nih.govasm.org The primary anchoring mechanism for many LMW PBPs, such as PBP4, PBP5, and PBP6 in E. coli, is a C-terminal amphipathic α-helix. oup.comnih.govcapes.gov.br This short helical segment inserts into the membrane, tethering the enzyme. Studies on PBP5 have shown that while the specific amino acid sequence of this anchor can vary, its generalized amphipathic nature is required for proper function, suggesting the mode of membrane anchoring is more than a simple tether and is important for its physiological role. asm.org

The coordinated action of these variously anchored PBPs is thought to occur within a larger peptidoglycan-synthesizing complex, sometimes referred to as the elongasome, which may involve other membrane proteins to ensure the efficient and regulated expansion of the bacterial cell wall. nih.govresearchgate.net

Mechanisms of Antimicrobial Resistance to Penicillin F

Historical Context of Resistance Emergence

The discovery of penicillin by Alexander Fleming in 1928 revolutionized medicine, but the dawn of the antibiotic era was quickly met with the challenge of resistance. nih.govasm.orgoup.com Even before penicillin was widely distributed in 1945, the first signs of resistance were already being observed. nih.gov In 1940, two of the key scientists in the development of penicillin, Edward Abraham and Ernst Chain, reported the existence of an enzyme in Escherichia coli capable of inactivating penicillin; this enzyme was later termed penicillinase. asm.orgnih.gov

This early discovery was a harbinger of a growing problem. By 1942, just as the "miracle drug" was beginning to be used to treat infections, four strains of Staphylococcus aureus in hospitalized patients were found to be resistant to its effects. asm.org The issue escalated rapidly; by the 1950s, penicillin resistance had become a substantial clinical problem, and by the late 1960s, a staggering 80% of both hospital and community-acquired S. aureus strains were resistant. nih.govasm.org Alexander Fleming himself prophetically warned of the dangers of antibiotic overuse and the subsequent selection for resistant bacteria in his 1945 Nobel Prize acceptance speech. asm.orgoup.com The rapid emergence and spread of resistance underscored the powerful selective pressure that widespread antibiotic use placed on bacterial populations, a pattern that has continued with subsequent generations of antibiotics. asm.org

Enzymatic Inactivation by Beta-Lactamases (Penicillinases)

The most prevalent mechanism of resistance to penicillin F is its enzymatic destruction by a class of enzymes known as β-lactamases (or penicillinases). These enzymes hydrolyze the amide bond in the four-membered β-lactam ring, which is the core structural and functional component of all penicillin antibiotics. youtube.comwikipedia.orgnih.gov This hydrolysis renders the antibiotic molecule inactive and unable to bind to its target within the bacterial cell.

β-lactamase enzymes are incredibly diverse and are broadly classified based on their amino acid sequences (molecular classification) and their functional properties, such as substrate specificity (functional classification).

The most widely accepted molecular classification system, proposed by Ambler, categorizes β-lactamases into four classes (A, B, C, and D) based on sequence homology. plos.org

Class A: These are serine-β-lactamases that include many of the common penicillinases, such as the TEM-1 enzyme, which is responsible for a high percentage of ampicillin (B1664943) resistance in E. coli. wikipedia.org This class also includes extended-spectrum β-lactamases (ESBLs). researchgate.net

Class B: These are metallo-β-lactamases that require zinc ions for their activity. plos.org

Class C: This class consists mainly of cephalosporinases. plos.org

Class D: These are serine-β-lactamases, also known as OXA enzymes, which are notable for their ability to hydrolyze oxacillin (B1211168). wikipedia.org

The functional classification system, developed by Bush, Jacoby, and Medeiros, groups these enzymes based on their substrate and inhibitor profiles, which is often more clinically relevant. nih.gov

Table 1: Classification of β-Lactamase Enzymes

| Molecular Class (Ambler) | Functional Group (Bush-Jacoby) | Catalytic Mechanism | Representative Enzymes | Primary Substrates |

| Class A | Group 2b, 2be | Serine-based | TEM-1, SHV-1, CTX-M | Penicillins, Cephalosporins |

| Class B | Group 3 | Zinc-dependent (Metallo) | NDM-1, VIM, IMP | Penicillins, Cephalosporins, Carbapenems |

| Class C | Group 1 | Serine-based | AmpC | Cephalosporins |

| Class D | Group 2d | Serine-based | OXA enzymes | Penicillins (including Oxacillin) |

The mechanism of hydrolysis differs between the serine-based β-lactamases (Classes A, C, and D) and the metallo-β-lactamases (Class B). For serine β-lactamases, the process involves a two-step acylation and deacylation mechanism, analogous to the action of Penicillin-Binding Proteins (PBPs), the natural target of penicillins.

Acylation: A reactive serine residue in the active site of the β-lactamase acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. wikipedia.orgkhanacademy.org This attack opens the ring and forms a covalent acyl-enzyme intermediate, releasing the rest of the antibiotic molecule.

Deacylation: A water molecule then enters the active site and hydrolyzes the acyl-enzyme intermediate. This step regenerates the free, active enzyme and releases the now-inactivated penicillin (as penicilloic acid), allowing the enzyme to proceed with another cycle of hydrolysis. youtube.comwikipedia.org

Metallo-β-lactamases utilize one or two zinc ions in their active site to activate a water molecule, which then directly attacks the β-lactam ring to hydrolyze it in a single step. wikipedia.org

The genes encoding β-lactamase enzymes (bla genes) can be located on either the bacterial chromosome or on mobile genetic elements (MGEs). nih.gov The dissemination of these resistance genes is largely facilitated by MGEs, which are segments of DNA that can move within a genome or be transferred between bacteria. asm.orgscielo.br This horizontal gene transfer is a primary driver for the rapid spread of antibiotic resistance.

Key mobile genetic elements involved include:

Plasmids: These are small, circular, extrachromosomal DNA molecules that can replicate independently and are readily transferred between bacterial cells through a process called conjugation. Many clinically significant β-lactamase genes, such as blaTEM and blaCTX-M, are located on plasmids. nih.govasm.org

Transposons: Also known as "jumping genes," these are DNA sequences that can move from one location to another within the genome, for example, from a plasmid to the chromosome or vice versa. scielo.br

Integrons: These are genetic elements that can capture and express gene cassettes, which often contain antibiotic resistance genes. scielo.br Insertion sequences (IS) are another element that can facilitate the movement and expression of resistance genes. nih.govnih.gov

The presence of β-lactamase genes on these highly mobile elements allows for their rapid spread not only among bacteria of the same species but also across different species and genera, contributing to the global challenge of antibiotic resistance. asm.org

Alterations in Penicillin-Binding Proteins (PBPs)

A second major mechanism of resistance to penicillin F involves modifications to its cellular target, the Penicillin-Binding Proteins (PBPs). PBPs are bacterial enzymes, specifically transpeptidases, that are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. oup.comnih.govplos.org Penicillin and other β-lactams exert their bactericidal effect by binding to these PBPs and irreversibly inhibiting their activity, thereby disrupting cell wall integrity and leading to cell lysis. oup.comnih.gov

Resistance arises when alterations in the structure of PBPs reduce their affinity for β-lactam antibiotics. nih.govfrontiersin.org Even if the antibiotic is not destroyed by β-lactamases, it can no longer effectively bind to its target, allowing the bacterium to continue synthesizing its cell wall and survive. This mechanism is particularly important in Gram-positive bacteria like Streptococcus pneumoniae. frontiersin.orgetflin.comoup.com

The reduced affinity of PBPs for penicillin is the result of mutations in the genes that encode them. These mutations lead to amino acid substitutions in the protein, particularly in or near the active site where the antibiotic binds. frontiersin.org In pathogens such as S. pneumoniae, resistance to penicillin is often a stepwise process involving the accumulation of multiple mutations across several PBP genes (e.g., PBP1a, PBP2b, and PBP2x). etflin.com

Analysis of resistant strains has revealed that these genetic changes often arise from homologous recombination, where a resistant bacterium takes up DNA from a related bacterial species (like Streptococcus mitis) that naturally possesses low-affinity PBPs. etflin.comoup.com This recombination event creates mosaic PBP genes that produce chimeric proteins with significantly lower binding affinity for penicillins. frontiersin.org For instance, specific amino acid substitutions near the conserved active site motifs of PBPs can sterically hinder the binding of the bulky penicillin molecule or alter the catalytic environment, making the acylation reaction less efficient. The result is a higher minimum inhibitory concentration (MIC) of the antibiotic required to inhibit bacterial growth. oup.comnih.gov

Table 2: Key Penicillin-Binding Proteins and Resistance

| Penicillin-Binding Protein (PBP) | Function | Organism Example | Consequence of Alteration |

| PBP1a, PBP2x, PBP2b | Transpeptidation (Cell Wall Synthesis) | Streptococcus pneumoniae | Decreased binding affinity for penicillin, leading to resistance. etflin.com |

| PBP2a (encoded by mecA) | Transpeptidation | Staphylococcus aureus (MRSA) | Novel PBP with intrinsically low affinity for all β-lactam antibiotics. oup.com |

| PBP5 | Transpeptidation | Enterococcus faecium | Low-affinity PBP that allows for cell wall synthesis in the presence of penicillin. oup.com |

Conformational Changes in PBPs Leading to Resistance

A primary mechanism of resistance to β-lactam antibiotics, including Penicillin F, involves structural alterations in the active site of Penicillin-Binding Proteins (PBPs). These proteins are essential bacterial enzymes, specifically transpeptidases, that catalyze the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. news-medical.net Penicillin F and other β-lactams typically inhibit these enzymes by forming a stable covalent bond with a serine residue in the active site, thereby blocking cell wall construction and leading to bacterial cell death. asm.orgoup.com

However, bacteria can evolve resistance through mutations in the genes encoding these PBPs. These mutations can lead to conformational changes in the three-dimensional structure of the PBP active site. oup.com Such alterations can reduce the binding affinity of Penicillin F for the PBP, diminishing the antibiotic's inhibitory effect. infectionsinsurgery.org Even if the antibiotic does bind, the conformational changes may facilitate a more rapid hydrolysis of the acyl-enzyme bond, restoring the PBP's function.

In some bacteria, resistance arises from acquiring genes that produce entirely new PBPs with a naturally low affinity for β-lactams. reactgroup.org For example, methicillin-resistant Staphylococcus aureus (MRSA) acquires the mecA gene, which encodes for a PBP (PBP2a) that is not effectively inhibited by most β-lactam antibiotics. reactgroup.org Similarly, in Streptococcus pneumoniae, high-level penicillin resistance is often the result of acquiring mosaic pbp genes through interspecies homologous recombination, leading to PBPs with numerous amino acid substitutions and significantly reduced affinity for penicillins. oup.cometflin.com

These structural modifications are a critical survival strategy for bacteria, allowing them to maintain cell wall synthesis even in the presence of Penicillin F. The extent of resistance is often correlated with the degree of conformational change and the resulting decrease in acylation efficiency by the antibiotic. oup.com

Table 1: Examples of PBP Alterations Conferring β-Lactam Resistance

| Bacterial Species | Penicillin-Binding Protein (PBP) | Type of Alteration | Consequence for Penicillin F |

|---|---|---|---|

| Streptococcus pneumoniae | PBP2x, PBP2b, PBP1a | Mosaic gene formation through recombination | Reduced binding affinity, leading to resistance. etflin.com |

| Enterococcus faecium | PBP5 | Overexpression and point mutations | Intrinsically low affinity, further decreased by mutations, conferring high-level resistance. oup.com |

| Neisseria gonorrhoeae | PBP2 (encoded by the penA gene) | Point mutations leading to amino acid substitutions near the active site | Decreased acylation efficiency by penicillin. |

Modifications in Bacterial Permeability and Efflux Mechanisms

Beyond target site modification, bacteria employ strategies that limit the concentration of Penicillin F reaching its PBP targets. These mechanisms involve altering the bacterial cell envelope to reduce permeability or actively pumping the antibiotic out of the cell. reactgroup.orgbristol.ac.uk

Changes in Cell Wall Structure (Gram-Positive Bacteria)

In Gram-positive bacteria, the thick peptidoglycan layer of the cell wall is the primary barrier that Penicillin F must traverse to reach the PBPs located on the outer surface of the cytoplasmic membrane. news-medical.nethawaii.edu While generally more permeable to small hydrophilic antibiotics than the outer membrane of Gram-negative bacteria, the structure of this wall can be modified to impede antibiotic penetration. mdpi.com

Mutations can lead to alterations in the composition and cross-linking of the peptidoglycan itself. For instance, changes in the peptide side chains or the degree of cross-bridging can create a denser, less porous matrix that physically hinders the diffusion of Penicillin F. While less common than PBP modification, this mechanism can contribute to a baseline level of reduced susceptibility. In some species, such as Enterococci, intrinsic resistance to certain β-lactams is partly attributed to the inherent structure of their cell wall and the low affinity of their native PBPs. infectionsinsurgery.org

Alterations in Porin Channels (Gram-Negative Bacteria)

Gram-negative bacteria possess an outer membrane that serves as a highly effective permeability barrier against many antibiotics. nih.govasm.org Hydrophilic drugs like Penicillin F must pass through protein channels called porins to cross this membrane and enter the periplasmic space where the PBPs are located. nih.govmdpi.com

Furthermore, many Gram-negative bacteria possess efflux pumps, which are transmembrane proteins that actively transport a wide range of toxic substances, including antibiotics, out of the cell. infectionsinsurgery.orgasm.org Overexpression of these pumps, often from the Resistance-Nodulation-Division (RND) family, can effectively reduce the intracellular concentration of Penicillin F, preventing it from reaching inhibitory levels at its PBP targets. mdpi.com This mechanism often works in synergy with reduced porin expression to confer high levels of resistance. bristol.ac.ukasm.org

Table 2: Permeability-Based Resistance Mechanisms

| Bacterial Type | Mechanism | Component Affected | Consequence for Penicillin F |

|---|---|---|---|

| Gram-Positive | Cell Wall Thickening/Modification | Peptidoglycan Layer | Reduced diffusion to PBP targets. |

| Gram-Negative | Reduced Influx | Porin Channels (e.g., OmpF, OmpC) | Decreased number or altered structure of channels limits entry into the periplasm. mdpi.com |

Evolutionary Dynamics and Genetic Transfer of Resistance Traits

The emergence and spread of resistance to Penicillin F are driven by fundamental evolutionary processes: mutation and natural selection, coupled with the horizontal transfer of genetic material. berkeley.edu The widespread use of antibiotics creates a strong selective pressure, favoring the survival and proliferation of bacteria that have acquired resistance traits. nih.gov

Resistance can arise spontaneously through random mutations in a bacterium's own DNA, such as the mutations that alter PBP structure or porin expression. infectionsinsurgery.org If these mutations confer a survival advantage in the presence of the antibiotic, the resistant bacteria will outcompete their susceptible counterparts. This process is known as vertical evolution. infectionsinsurgery.org

However, a more rapid and widespread dissemination of resistance occurs through horizontal gene transfer (HGT). This is the transfer of genetic material between different bacteria, including those of different species. There are three primary mechanisms of HGT:

Conjugation: The transfer of genetic material, typically on plasmids, through direct cell-to-cell contact. mdpi.com Plasmids can carry multiple resistance genes, conferring resistance to several classes of antibiotics simultaneously.

Transformation: The uptake and incorporation of naked DNA from the environment, often released from dead bacteria. This was famously demonstrated with penicillin resistance in Streptococcus pneumoniae.

Transduction: The transfer of bacterial DNA from one bacterium to another via bacteriophages (viruses that infect bacteria). mdpi.com

These mobile genetic elements (MGEs), such as plasmids and transposons, often carry the genes for resistance mechanisms like altered PBPs or efflux pumps. asm.orgasm.org The acquisition of these elements can instantly convert a susceptible bacterium into a resistant one. The accumulation of various resistance genes on a single plasmid can lead to the development of multidrug-resistant (MDR) strains, which pose a significant clinical challenge. mdpi.com The evolutionary trajectory of antibiotic resistance is therefore a complex interplay of spontaneous mutation, selective pressure, and the efficient sharing of resistance genes throughout the bacterial world. asm.org

Analytical Methodologies for Penicillin F Research

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are fundamental in the analysis of Penicillin F sodium, enabling its separation from impurities and related compounds, as well as its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of penicillins. jssuni.edu.in This technique separates components in a mixture based on their differential distribution between a stationary phase and a mobile phase. For penicillin analysis, reversed-phase HPLC is common, often utilizing a C18 column. researchgate.net The mobile phase typically consists of a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol. jssuni.edu.insielc.com

The separation is influenced by factors such as the pH of the mobile phase. jssuni.edu.in Detection is commonly achieved using a UV detector at a wavelength where the penicillin molecule absorbs light, often around 220 nm. lcms.cz Quantification is performed by comparing the peak area of this compound in a sample to that of a known standard.

Table 1: Example HPLC Parameters for Penicillin Analysis

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Acetonitrile and 0.01M monobasic potassium phosphate (B84403) (40:60) lcms.cz |

| Flow Rate | 1.0 mL/min lcms.cz |

| Detection | UV at 220 nm lcms.cz |

| Injection Volume | 10 µL lcms.cz |

Ultra-Performance Liquid Chromatography (U-HPLC) is an advancement of HPLC that employs columns with smaller particle sizes (typically under 2 µm) and operates at higher pressures. This results in faster analysis times, superior resolution, and increased sensitivity. These features make U-HPLC a valuable tool for the high-throughput analysis of this compound. The improved resolution is particularly advantageous for separating Penicillin F from structurally similar penicillin analogs and any potential degradation products. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly specific technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govnih.gov This method is instrumental for the definitive identification and quantification of Penicillin F, particularly in complex biological matrices. nih.govnih.govresearchgate.netresearchgate.net

Following separation by LC, the molecules are ionized, and the mass spectrometer measures their mass-to-charge ratio (m/z). jssuni.edu.in In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) for Penicillin F is selected, fragmented, and the resulting product ions are detected. jssuni.edu.in This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in the identification and quantification of the target compound. researchgate.net

Table 2: Illustrative LC-MS/MS Parameters for Penicillin Analysis

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive jssuni.edu.in |

| Precursor Ion [M+H] + | Specific m/z for Penicillin F |

| Product Ions | Characteristic fragment ions |

| Collision Energy | Optimized for fragmentation |

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure of this compound, which is complementary to the data obtained from chromatographic analyses. slideshare.net

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups within a molecule. slideshare.net The FTIR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its various chemical bonds. researchgate.netmdpi.com Key absorptions include the distinctive stretch of the β-lactam carbonyl group, as well as stretches for the amide and carboxylate functional groups. mdpi.com

Table 3: Characteristic FTIR Absorption Bands for Penicillin G (a related penicillin)

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| β-lactam C=O stretch | ~1770 mdpi.com |

| Amide I C=O stretch | ~1680 mdpi.com |

| Carboxylate C=O stretch | ~1600 mdpi.com |

Data for Penicillin G is presented as a close structural analog to Penicillin F.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of molecules like Penicillin F. slideshare.netspringernature.com Both ¹H NMR and ¹³C NMR are employed to provide a detailed picture of the atomic arrangement within the molecule. slideshare.netresearchgate.net

¹H NMR provides information on the chemical environment of the hydrogen atoms, while ¹³C NMR details the carbon framework of the molecule. researchgate.netsemanticscholar.org The chemical shifts, coupling constants, and signal integrations in the NMR spectra allow for the unambiguous assignment of the Penicillin F structure. semanticscholar.org Furthermore, NMR is an excellent method for assessing the purity of a sample, as the presence of signals from impurities can be readily detected. nih.gov

Mass Spectrometry for Molecular Weight and Degradation Product Identification

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the molecular weight of a compound and identifying its degradation products by measuring the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, MS plays a crucial role in confirming its molecular identity and elucidating the structures of potential impurities and degradants that may arise during manufacturing and storage.

Upon ionization, the this compound molecule can undergo fragmentation, yielding characteristic ions that provide structural information. While specific mass spectral data for this compound is not extensively available in public literature, the fragmentation patterns of penicillins are well-documented. researchgate.net The core structure of penicillins, the 6-aminopenicillanic acid nucleus, often produces common fragment ions. For Penicillin F, with its 2-pentenyl side chain, specific fragments resulting from the cleavage of this side chain would be expected.

The identification of degradation products is critical for ensuring the quality and stability of the drug substance. Degradation can occur through various mechanisms, including hydrolysis of the β-lactam ring, which is a common pathway for penicillins. usda.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is a particularly effective technique for separating degradation products from the parent compound before their identification by MS. mdpi.comufl.edu

Hypothetical Fragmentation Data for this compound

To illustrate the application of this technique, the following table presents hypothetical mass-to-charge ratios (m/z) of potential fragments of this compound. This data is representative of what might be observed in an actual mass spectrometric analysis and is based on the known fragmentation patterns of other penicillins. researchgate.net

| Postulated Fragment | Chemical Formula | Hypothetical m/z |

| [Penicillin F + H]+ | C14H21N2O4S+ | 313.12 |

| [Penicillin F + Na]+ | C14H20N2NaO4S+ | 335.10 |

| Thiazolidine (B150603) ring fragment | C6H10NO3S+ | 176.04 |

| β-lactam ring fragment | C8H11N | 121.09 |

| 2-pentenyl side chain fragment | C5H9 | 69.07 |

This table is for illustrative purposes only and does not represent experimentally verified data for this compound.

Spectrofluorimetric Analysis for Sensitive Detection

Spectrofluorimetric analysis is a highly sensitive technique used for the quantitative determination of fluorescent compounds. For non-fluorescent molecules like this compound, this method typically requires a derivatization step to introduce a fluorophore. nih.gov This chemical modification results in a fluorescent product whose intensity can be measured and correlated to the concentration of the original analyte.

The application of spectrofluorimetry in the analysis of penicillins often involves the opening of the β-lactam ring to create a secondary amine. This amine can then be reacted with a fluorogenic reagent, such as 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F), to produce a highly fluorescent derivative. nih.gov The resulting fluorescent molecule can be excited at a specific wavelength, and the emitted fluorescence is measured at a longer wavelength.

While specific spectrofluorimetric methods for the determination of this compound have not been detailed in the reviewed literature, the general principles of derivatization applied to other penicillins would be applicable. nih.govresearchgate.net The sensitivity of this technique makes it particularly useful for the detection of trace amounts of the drug in various samples.

Illustrative Parameters for a Spectrofluorimetric Method

The following table outlines hypothetical parameters for a spectrofluorimetric analysis of this compound, based on methods used for similar compounds. nih.gov

| Parameter | Value |

| Derivatizing Agent | 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) |